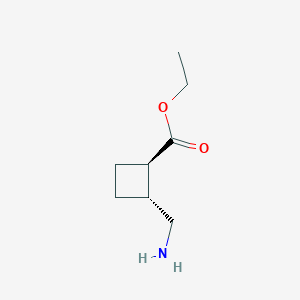
acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol is a complex organic compound with a unique structure that combines acetic acid and a cyclohexenol derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol involves several steps. One common method includes the following steps:
Formation of the cyclohexenol ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenylpropan-2-yl group: This step typically involves a Friedel-Crafts alkylation reaction.
Addition of the acetic acid group: This can be done through esterification or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenylpropan-2-ol: A related compound with a similar phenylpropan-2-yl group.
Cyclohexenol derivatives: Compounds with similar cyclohexenol structures.
Acetic acid derivatives: Compounds with similar acetic acid groups.
Uniqueness
Acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol is unique due to its specific combination of functional groups and stereochemistry
Eigenschaften
CAS-Nummer |
65253-05-6 |
|---|---|
Molekularformel |
C18H26O3 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol |
InChI |
InChI=1S/C16H22O.C2H4O2/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13;1-2(3)4/h4-8,12,17H,9-11H2,1-3H3;1H3,(H,3,4)/t12-;/m1./s1 |
InChI-Schlüssel |
KAYVWTKODUIRFO-UTONKHPSSA-N |
Isomerische SMILES |
C[C@@H]1CCC(=C(C1)O)C(C)(C)C2=CC=CC=C2.CC(=O)O |
Kanonische SMILES |
CC1CCC(=C(C1)O)C(C)(C)C2=CC=CC=C2.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


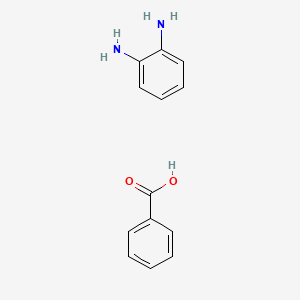
![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
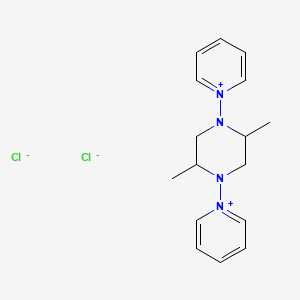

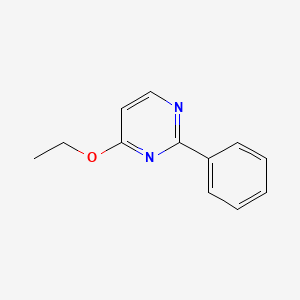
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
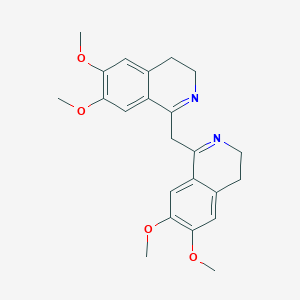
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
